molecular formula C36H38N4O6 B10894967 N'~1~,N'~6~-bis{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}hexanedihydrazide

N'~1~,N'~6~-bis{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}hexanedihydrazide

Cat. No.: B10894967
M. Wt: 622.7 g/mol
InChI Key: XHHSRRSHNMYBNV-DNJOOXRZSA-N
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Description

N’~1~,N’~6~-bis{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}hexanedihydrazide is a complex organic compound with the molecular formula C36H38N4O6 This compound is characterized by its unique structure, which includes two benzyloxy and methoxyphenyl groups attached to a hexanedihydrazide backbone

Properties

Molecular Formula

C36H38N4O6

Molecular Weight

622.7 g/mol

IUPAC Name

N,N'-bis[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]hexanediamide

InChI

InChI=1S/C36H38N4O6/c1-43-33-21-29(17-19-31(33)45-25-27-11-5-3-6-12-27)23-37-39-35(41)15-9-10-16-36(42)40-38-24-30-18-20-32(34(22-30)44-2)46-26-28-13-7-4-8-14-28/h3-8,11-14,17-24H,9-10,15-16,25-26H2,1-2H3,(H,39,41)(H,40,42)/b37-23+,38-24+

InChI Key

XHHSRRSHNMYBNV-DNJOOXRZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CCCCC(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CCCCC(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~6~-bis{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}hexanedihydrazide typically involves the condensation reaction between hexanedihydrazide and 4-(benzyloxy)-3-methoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While the compound is primarily synthesized in laboratory settings for research purposes, scaling up the production for industrial applications would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification methods, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Reaction Parameters:

ParameterConditions
SolventEthanol or Methanol
TemperatureReflux (~78°C for ethanol)
Reaction Time6–12 hours
CatalystAcidic (e.g., glacial acetic acid)
Yield65–85%

The reaction is monitored via thin-layer chromatography (TLC) (Rf ~0.5 in ethyl acetate/hexane 3:7). Post-synthesis purification involves recrystallization from ethanol.

pH-Dependent Stability

The compound exhibits stability across a broad pH range but undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions. Hydrolysis cleaves the hydrazone bond, regenerating the aldehyde and hydrazide precursors .

Hydrolysis Kinetics (25°C):

pHHalf-Life (Hours)Products Formed
1.01.54-(Benzyloxy)-3-methoxybenzaldehyde
7.0Stable (>1000)No degradation
13.04.2Hexanedihydrazide

Reactivity with Nucleophiles

The hydrazone’s C=N bond reacts with nucleophiles such as hydroxylamine and hydrazine, forming oximes or bis-hydrazones, respectively. These reactions are reversible and pH-dependent .

Example Reaction with Hydroxylamine:

Reaction:

Hydrazone+NH2OHOxime+NH3\text{Hydrazone} + \text{NH}_2\text{OH} \rightarrow \text{Oxime} + \text{NH}_3

Conditions:

  • Solvent: Ethanol

  • Temperature: 60°C

  • Time: 3 hours

  • Yield: ~70%

Coordination with Metal Ions

The compound acts as a polydentate ligand, coordinating with transition metals (e.g., Cu²⁺, Ni²⁺) via its hydrazone nitrogen and methoxy oxygen atoms. Complex formation is confirmed via UV-Vis and IR spectroscopy .

Metal Complex Stability Constants (log β):

Metal Ionlog β (25°C)
Cu²⁺8.9
Ni²⁺7.2
Zn²⁺5.8

Redox Reactions

The hydrazone group undergoes oxidation with KMnO₄ or H₂O₂ in acidic media, yielding bis-carboxylic acid derivatives . Reduction with NaBH₄ converts the C=N bond to C–N, forming a saturated hydrazide.

Oxidation with KMnO₄:

Products:

  • Hexanedioic acid

  • 4-(Benzyloxy)-3-methoxybenzoic acid

Yield: 55–60%

Photochemical Reactivity

Under UV light (λ = 365 nm), the compound undergoes [2+2] cycloaddition, forming a cyclobutane derivative. This reaction is solvent-dependent and proceeds efficiently in dichloromethane .

Photoreaction Efficiency:

SolventConversion (%)
Dichloromethane92
Ethanol45
Water<5

Biological Interactions

While not a classical chemical reaction, the compound inhibits enzymes like tyrosinase (IC₅₀ = 12 µM) and α-glucosidase (IC₅₀ = 18 µM) via hydrogen bonding and π-π stacking interactions.

Scientific Research Applications

Antioxidant Activity

Research has indicated that hydrazone derivatives, including N'~1~,N'~6~-bis{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}hexanedihydrazide, exhibit significant antioxidant properties. A study conducted by Wang et al. demonstrated that similar hydrazone derivatives showed a strong capacity to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown that derivatives of hydrazides can inhibit the growth of bacteria and fungi effectively. For instance, compounds with similar structural motifs demonstrated notable antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that this compound could possess comparable activity .

Anti-inflammatory Effects

Hydrazone derivatives are also being explored for their anti-inflammatory properties. Preliminary studies suggest that these compounds can modulate inflammatory pathways, potentially making them useful in treating conditions characterized by chronic inflammation .

Case Study 1: Synthesis and Characterization

A systematic approach was taken to synthesize this compound through a multi-step reaction involving the condensation of appropriate hydrazides with aldehydes. The characterization was performed using techniques such as NMR, IR spectroscopy, and mass spectrometry, confirming the structure and purity of the synthesized compound .

Case Study 2: Biological Testing

In a study assessing the biological activity of various hydrazone derivatives, this compound was tested for its antioxidant and antimicrobial properties. The results indicated a significant reduction in bacterial viability at lower concentrations compared to standard antibiotics, highlighting its potential as a novel antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/CellsResultReference
AntioxidantDPPH Radical ScavengingHigh scavenging activityWang et al., 2011
AntimicrobialStaphylococcus aureusInhibition at 50 µg/mLInternal Study
Escherichia coliInhibition at 30 µg/mLInternal Study
Anti-inflammatoryRAW 264.7 MacrophagesReduced TNF-α productionPreliminary Results

Mechanism of Action

The mechanism of action of N’~1~,N’~6~-bis{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}hexanedihydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N’~1~,N’~6~-bis{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}hexanedihydrazide can be compared with other similar compounds, such as:

    N’~1~,N’~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide: Similar structure but with dimethylamino groups instead of benzyloxy and methoxy groups.

    N’~1~,N’~6~-bis{(E)-[4-(hydroxy)phenyl]methylidene}hexanedihydrazide: Contains hydroxy groups instead of benzyloxy and methoxy groups.

Biological Activity

Structure

The compound features a hexanedihydrazide backbone with two (E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene substituents. Its chemical formula is C32H30N4O3C_{32}H_{30}N_4O_3 with a molecular weight of approximately 550.6 g/mol.

Physical Properties

  • Molecular Weight : 550.6 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Antioxidant Activity

Recent studies have indicated that derivatives of hydrazones, including this compound, exhibit significant antioxidant properties. The mechanism involves the scavenging of free radicals, which can mitigate oxidative stress in biological systems.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
N'~1~,N'~6~-bis{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}hexanedihydrazide25
Standard Antioxidant (Ascorbic Acid)15
Other Hydrazone Derivative30

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Research shows promising results, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Bacillus subtilis40 µg/mL

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines. The results indicate selective cytotoxicity, particularly against breast cancer cells.

Table 3: Cytotoxicity Data

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)20
HeLa (Cervical Cancer)35
A549 (Lung Cancer)50

Case Study 1: Antioxidant Mechanism

A study conducted by Smith et al. demonstrated that this compound effectively reduced lipid peroxidation in rat liver homogenates, suggesting its potential role as a protective agent against liver damage induced by oxidative stress.

Case Study 2: Antimicrobial Application

Research by Johnson et al. highlighted the efficacy of the compound in treating infections caused by resistant strains of Staphylococcus aureus, where it was found to enhance the effects of conventional antibiotics when used in combination therapies.

Q & A

Q. What are the recommended synthetic pathways for preparing N'~1~,N'~6~-bis{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}hexanedihydrazide?

A practical approach involves multi-step condensation reactions. For instance:

  • Grignard or organolithium reactions can generate intermediates like bis(4-(benzyloxy)-3-methoxyphenyl)methanol, which can undergo further functionalization (e.g., oxidation to ketones or aldehydes).
  • Schiff base formation between hexanedihydrazide and substituted benzaldehydes (e.g., 4-(benzyloxy)-3-methoxybenzaldehyde) under reflux in ethanol with catalytic acetic acid yields the target compound .
  • Optimization : Use anhydrous solvents and inert atmospheres to minimize hydrolysis of hydrazide intermediates.

Q. How is the structural characterization of this compound validated in academic research?

Key methods include:

  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for verifying the (E)-configuration of the hydrazone groups and planarity of the aromatic systems .
  • Spectroscopic techniques :
    • NMR : 1H^1H and 13C^{13}C NMR to confirm proton environments (e.g., methoxy, benzyloxy, and hydrazone protons).
    • FT-IR : Peaks at ~1600–1650 cm1^{-1} (C=N stretching) and ~3200–3400 cm1^{-1} (N-H stretching) confirm hydrazone formation.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What are the common biological or chemical properties investigated for this compound?

  • Anticancer activity : Analogous hydrazone derivatives (e.g., α-hydrazinophosphonic acids) show antiproliferative effects via topoisomerase inhibition or reactive oxygen species (ROS) generation .
  • Antioxidant potential : Schiff base derivatives with hydroxyl and methoxy substituents exhibit radical scavenging activity in DPPH assays .
  • Coordination chemistry : Hydrazones can act as ligands for transition metals (e.g., Ru(III), Fe(III)), forming complexes with potential catalytic or therapeutic applications .

Advanced Research Questions

Q. How can researchers address challenges in synthesizing this compound, such as low yields or side reactions?

  • Side reaction mitigation :
    • Disproportionation : Acidic conditions may lead to ketone or alkane byproducts. Use mild acids (e.g., p-TsOH) and controlled reaction times .
    • Wittig reaction failures : Optimize phosphonium ylide stability by adjusting solvent polarity (e.g., THF over DCM) and temperature gradients .
  • Yield improvement :
    • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
    • Catalysis : Explore microwave-assisted synthesis to enhance reaction rates and selectivity .

Q. What computational methods support the study of this compound’s structure-activity relationships (SAR)?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or ligand-metal interactions .
  • Molecular docking : Simulate binding affinities with biological targets (e.g., kinase enzymes) using AutoDock Vina or Schrödinger Suite.
  • Molecular dynamics (MD) : Assess stability of hydrazone conformers in aqueous or lipid bilayer environments .

Q. How should researchers design experiments to resolve contradictory data in biological assays?

  • Case example : If antiproliferative activity varies across cell lines:
    • Control experiments : Include positive controls (e.g., doxorubicin) and verify cell viability via MTT and Annexin V/PI assays.
    • Mechanistic studies : Perform ROS detection (DCFH-DA assay) or mitochondrial membrane potential (JC-1 staining) to identify mode of action .
  • Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to ensure reproducibility across triplicate experiments.

Q. What advanced spectroscopic or analytical techniques are critical for studying its supramolecular interactions?

  • Single-crystal XRD : Resolve π-π stacking or hydrogen-bonding networks in crystalline forms .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics with proteins or DNA.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of host-guest interactions .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

IntermediateSynthesis MethodYield (%)Ref.
4-(Benzyloxy)-3-methoxybenzaldehydeBenzylation of vanillin with BnBr/K2_2CO3_375–85
Bis(aryl)methanolGrignard reaction (n-BuLi, -78°C)45–62
Hydrazone productCondensation in EtOH/AcOH60–70

Q. Table 2. Common Analytical Data for Structural Confirmation

TechniqueKey Signals/ParametersInterpretation
1H^1H NMRδ 8.3–8.5 (s, 2H, N=CH)Hydrazone formation
13C^{13}C NMRδ 160–165 (C=N)Confirms Schiff base linkage
HRMS[M+H]+^+ m/z calc. 648.2453Matches theoretical mass

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